molecular formula C8H4Cl2F2O2 B1410918 2,4-Dichloro-6-(difluoromethoxy)benzaldehyde CAS No. 1803830-83-2

2,4-Dichloro-6-(difluoromethoxy)benzaldehyde

Cat. No.: B1410918
CAS No.: 1803830-83-2
M. Wt: 241.02 g/mol
InChI Key: DNZKNDCAGXHBMT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring two chlorine substituents at positions 2 and 4, and a difluoromethoxy group at position 6 on the aromatic ring. Its molecular formula is C₈H₄Cl₂F₂O₂, with a molecular weight of 237.02 g/mol.

Properties

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-4-1-6(10)5(3-13)7(2-4)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZKNDCAGXHBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzaldehyde typically involves the chlorination and difluoromethoxylation of benzaldehyde derivatives. One common method includes the reaction of 2,4-dichlorobenzaldehyde with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and etherification processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,4-Dichloro-6-(difluoromethoxy)benzoic acid.

    Reduction: 2,4-Dichloro-6-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Log S) CYP Inhibition BBB Permeability
2,4-Dichloro-6-(difluoromethoxy)benzaldehyde C₈H₄Cl₂F₂O₂ 237.02 Not reported Estimated -2.1 Not reported Low (predicted)
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 188.13 238–240 -1.6 CYP1A2 inhibitor Low
2-(Difluoromethoxy)-6-fluorobenzaldehyde C₈H₅F₃O₂ 190.12 Not reported Not reported Not reported Not reported
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde C₁₄H₁₀ClFO₂ 272.68 Not reported Not reported Not reported Not reported
2-Methoxy-6-(trifluoromethoxy)benzaldehyde C₉H₇F₃O₃ 220.15 Not reported Not reported Not reported Not reported

Key Observations :

  • Solubility : The target compound’s estimated Log S (-2.1) suggests lower aqueous solubility compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (Log S -1.6), likely due to increased lipophilicity from chlorine substituents.

Key Observations :

  • Reactivity : The target compound’s aldehyde group is susceptible to nucleophilic attack, enabling its use in condensation reactions (e.g., forming hydrazones or imines for drug candidates).
  • Thermal stability : Difluoromethoxy groups generally improve thermal stability compared to methoxy analogs, favoring applications in high-temperature reactions.

Biological Activity

Overview

2,4-Dichloro-6-(difluoromethoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzaldehyde framework. Its molecular formula is C8H4Cl2F2O2C_8H_4Cl_2F_2O_2. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This interaction is crucial for understanding its pharmacological effects, as it may influence various biochemical pathways.

Key Mechanisms:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles, such as amino acids in proteins, leading to enzyme inhibition.
  • Stability and Reactivity : The difluoromethoxy group enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The presence of halogen atoms enhances its ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with phosphodiesterase (PDE) enzymes has been noted, which could have implications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its reactive aldehyde group.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound inhibits PDE4 with an IC50 value of approximately 0.5 mM. This inhibition was associated with reduced inflammatory cytokine release in human cell lines, indicating its therapeutic potential in treating conditions like asthma and COPD .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
2,4-DichlorobenzaldehydeTwo chlorine atomsModerate antimicrobial activity
2,4-DifluorobenzaldehydeTwo fluorine atomsAnticancer properties
2,4-Dichloro-6-methoxybenzaldehydeOne methoxy groupLimited enzyme inhibition
This compound Two chlorine & one difluoromethoxy groupStrong enzyme inhibition & antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-(difluoromethoxy)benzaldehyde
Reactant of Route 2
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2,4-Dichloro-6-(difluoromethoxy)benzaldehyde

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